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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 594
carboxylic acid and its derivatives in single-molecule imaging techniques. AF 594, a bright
and photostable red-fluorescent dye, is an exceptional tool for elucidating molecular
mechanisms, dynamics, and interactions at the single-molecule level, with significant
applications in basic research and drug development.

Introduction to AF 594 in Single-Molecule Imaging

AF 594, a member of the Alexa Fluor family of dyes, offers a combination of high fluorescence
guantum yield, photostability, and pH insensitivity, making it a robust choice for demanding
single-molecule experiments.[1][2][3] Its emission in the red region of the spectrum minimizes
autofluorescence from cellular components.[3] AF 594 is particularly well-suited for techniques
such as single-molecule Forster Resonance Energy Transfer (SmFRET) and super-resolution
microscopy methods like Stochastic Optical Reconstruction Microscopy (STORM).[4][5]

The carboxylic acid form of AF 594 is a non-reactive version that can be used as a reference
standard or activated for conjugation to biomolecules.[6][7] More commonly, its amine-reactive
derivative, AF 594 NHS ester, or its thiol-reactive derivative, AF 594 maleimide, are used for
covalently labeling proteins and nucleic acids.[8][9]
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Quantitative Data: Photophysical Properties of AF
594

The selection of a fluorophore for single-molecule imaging is critically dependent on its
photophysical properties. The following table summarizes the key quantitative data for AF 594.

Property Value Reference

Excitation Maximum

(Absorbance) >90 nm Hiz]
Emission Maximum 617 nm [1112]
Molar Extinction Coefficient 92,000 cm—tM~1 [2]
Fluorescence Quantum Yield 0.66 - 0.77 [1][6]
pH Insensitivity Range 4-10 [2][10]

Experimental Protocols
Protein Labeling with AF 594 NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein of
interest using AF 594 NHS ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

AF 594 NHS ester (succinimidyl ester)

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3-8.5

Gel filtration column (e.g., Sephadex G-25) for purification

Amine-free reaction tubes
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Protocol:
e Prepare Protein Solution:

o Dissolve the protein of interest in an amine-free buffer at a concentration of 2-10 mg/mL.
[11]

o Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as
these will compete with the labeling reaction.[11][12] If necessary, dialyze the protein
against a suitable buffer like 1X PBS.

e Adjust pH:

o Add 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.[12]
[13] This is the optimal pH for the reaction between the NHS ester and primary amines.
[13]

e Prepare Dye Stock Solution:

o Immediately before use, dissolve the AF 594 NHS ester in anhydrous DMSO to a
concentration of 10 mM.[11][13]

e Labeling Reaction:

o Calculate the required amount of dye. An 8-fold molar excess of NHS ester to the protein
is a good starting point for mono-labeling.[12]

o Add the calculated volume of the dye stock solution to the protein solution while gently
vortexing.

o Incubate the reaction for 1 hour at room temperature, protected from light.[14]
 Purification:

o Separate the labeled protein from the unreacted dye using a gel filtration column
equilibrated with a suitable storage buffer (e.g., PBS).[14]
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o Collect the fractions containing the labeled protein, which will be the first colored fractions
to elute.

o Determine Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for
AF 594).

o Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's
absorbance at 280 nm (CF280 = 0.51).[6]

Single-Molecule FRET (smFRET) Imaging

smFRET is a powerful technique to measure distances and conformational changes in
biomolecules.[4][15] It involves labeling a biomolecule with two different fluorophores, a donor
and an acceptor. When the donor is excited, it can transfer its energy to the acceptor if they are
in close proximity (typically 1-10 nm), leading to acceptor emission. AF 594 is commonly used
as an acceptor dye in conjunction with a green-emitting donor like Alexa Fluor 488.[4][9]

Experimental Workflow:

Sample Preparation Imaging and Data Acquisition Data Analysis

Label Biomolecule with
Donor (e.g., AF488) and o imultaneously Detect Re _{
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Caption: Workflow for a single-molecule FRET experiment.
Protocol Outline:

o Labeling: Label the biomolecule of interest with a donor-acceptor pair (e.g., AF488-AF594) at
specific sites.[9]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.lumiprobe.com/p/af-594-carboxylic-acid-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC6121742/
https://www.zhb.uni-luebeck.de/epubs/ediss1879.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6121742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894822/
https://www.benchchem.com/product/b12373513?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

e Immobilization: Immobilize the labeled molecules on a passivated microscope coverslip at a
low density to ensure individual molecules can be resolved.

e Imaging: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor
fluorophore.[4]

» Data Acquisition: Split the emission signal into donor and acceptor channels and record the
fluorescence intensity time traces for individual molecules using a sensitive camera.

o Data Analysis: Calculate the FRET efficiency for each molecule and generate FRET
efficiency histograms to identify different conformational states.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM is a super-resolution imaging technique that relies on the stochastic activation and
subsequent localization of individual fluorophores to reconstruct an image with a resolution
beyond the diffraction limit of light.[16][17] AF 594 can be used in STORM, often in combination
with other dyes for multicolor imaging.[5]

Principle of dSTORM (direct STORM):
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Caption: The photoswitching principle of ASTORM.
Protocol Outline:

e Immunolabeling: Label the cellular structure of interest using primary antibodies and
secondary antibodies conjugated to AF 594.

e Imaging Buffer: Prepare a specific STORM imaging buffer containing a reducing agent (e.g.,
B-mercaptoethanol) and an oxygen scavenging system to facilitate the photoswitching of the
fluorophores.[16][17]

e Imaging:

o Use a high-power laser to excite the AF 594 molecules, driving most of them into a long-
lived dark state.

o A small, stochastic fraction of molecules will spontaneously return to the fluorescent state.
o Image these individual fluorescent molecules until they photobleach.

o Repeat this process for thousands of frames to collect localizations from a large number of
molecules.

e Image Reconstruction: Use specialized software to determine the precise location of each
detected molecule from the diffraction-limited spots. Combine all the localizations to
reconstruct a super-resolved image of the structure.[18]

Signaling Pathways and Workflows

The application of AF 594 in single-molecule imaging allows for the detailed investigation of
various biological processes. For example, smFRET can be used to study the conformational
dynamics of enzymes during catalysis or the binding of a drug to its target receptor.

Example: Investigating Drug-Receptor Binding with SmFRET
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Caption: A logical diagram illustrating the use of SmMFRET to study drug-receptor binding
dynamics.

Conclusion

AF 594 carboxylic acid and its reactive derivatives are invaluable tools for single-molecule
imaging. Their excellent photophysical properties and versatility in labeling strategies enable
researchers to probe biological systems with unprecedented detail. The protocols and data
provided here serve as a comprehensive guide for the successful application of AF 594 in
advanced fluorescence microscopy techniques. Careful optimization of labeling and imaging
conditions is crucial for obtaining high-quality single-molecule data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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